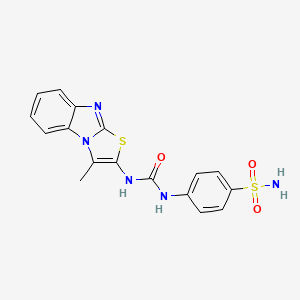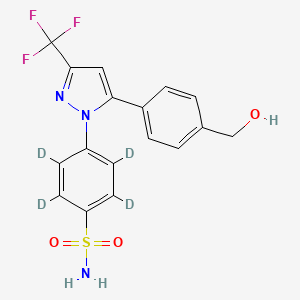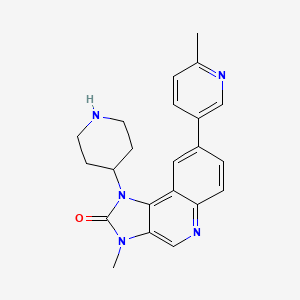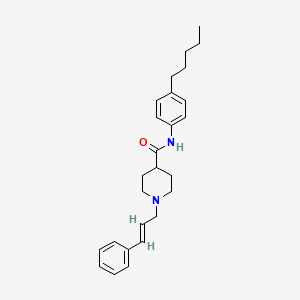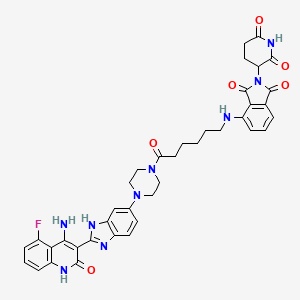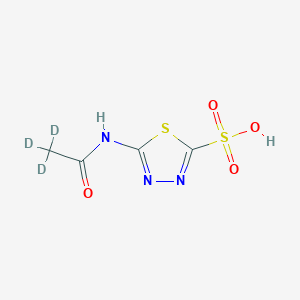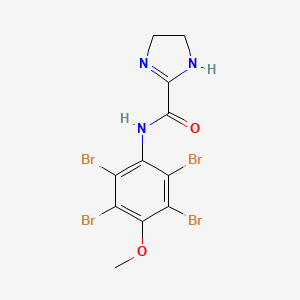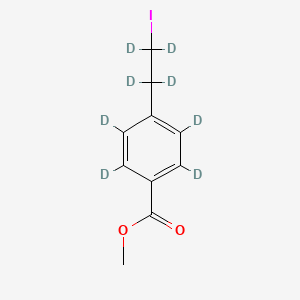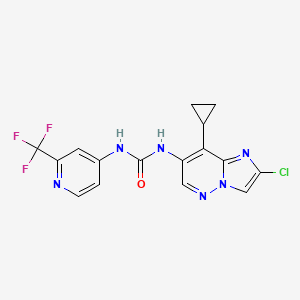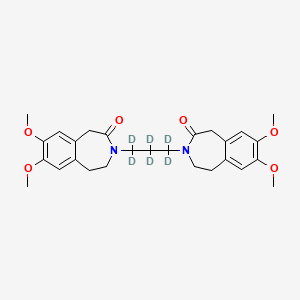
Ivabradine impurity 7-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ivabradine impurity 7-d6 is a deuterium-labeled version of Ivabradine impurity 7. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules can significantly affect the pharmacokinetic and metabolic profiles of these drugs . This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Vorbereitungsmethoden
The preparation of Ivabradine impurity 7-d6 involves the incorporation of deuterium into Ivabradine impurity 7. This process typically requires the use of deuterated reagents and solvents. The synthetic route involves the selective replacement of hydrogen atoms with deuterium atoms under controlled reaction conditions. The reaction conditions are mild, and the process is designed to yield high-purity this compound .
Analyse Chemischer Reaktionen
Ivabradine impurity 7-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Ivabradine impurity 7-d6 has several scientific research applications. In chemistry, it is used as a stable isotope-labeled compound for studying reaction mechanisms and pathways. In biology, it serves as a tracer for metabolic studies, helping researchers understand the metabolic fate of drugs. In medicine, it is used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs. In the pharmaceutical industry, it is employed in the development and validation of analytical methods for drug quantitation .
Wirkmechanismus
The mechanism of action of Ivabradine impurity 7-d6 is similar to that of Ivabradine. Ivabradine selectively inhibits the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, also known as “funny channels” (If channels), in the sinoatrial node of the heart. This inhibition reduces the heart rate by slowing the diastolic depolarization phase, thereby allowing more blood to flow to the myocardium. The molecular targets involved in this process are the HCN channels, which play a crucial role in regulating the heart rate .
Vergleich Mit ähnlichen Verbindungen
Ivabradine impurity 7-d6 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
- Ivabradine impurity 7: The non-deuterated version of this compound.
- 7-Demethyl Ivabradine: A derivative of Ivabradine with a demethylated structure.
- 8-Demethyl Ivabradine: Another derivative with a different demethylation pattern.
- Acetyl Ivabradine: An acetylated form of Ivabradine.
- Dehydro Ivabradine: A dehydrogenated version of Ivabradine .
These compounds share structural similarities with this compound but differ in their specific modifications, which can affect their pharmacokinetic and pharmacodynamic properties.
Eigenschaften
Molekularformel |
C27H34N2O6 |
|---|---|
Molekulargewicht |
488.6 g/mol |
IUPAC-Name |
3-[1,1,2,2,3,3-hexadeuterio-3-(7,8-dimethoxy-4-oxo-2,5-dihydro-1H-3-benzazepin-3-yl)propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one |
InChI |
InChI=1S/C27H34N2O6/c1-32-22-12-18-6-10-28(26(30)16-20(18)14-24(22)34-3)8-5-9-29-11-7-19-13-23(33-2)25(35-4)15-21(19)17-27(29)31/h12-15H,5-11,16-17H2,1-4H3/i5D2,8D2,9D2 |
InChI-Schlüssel |
BOMTZDFJQBFTCB-QNCBENPESA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])N1CCC2=CC(=C(C=C2CC1=O)OC)OC)C([2H])([2H])N3CCC4=CC(=C(C=C4CC3=O)OC)OC |
Kanonische SMILES |
COC1=C(C=C2CC(=O)N(CCC2=C1)CCCN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


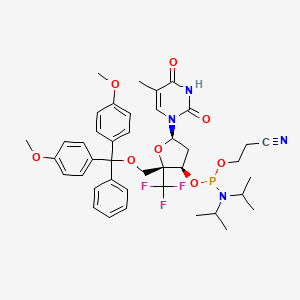
![1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B12414118.png)
